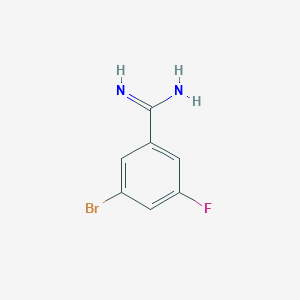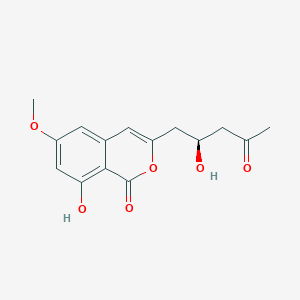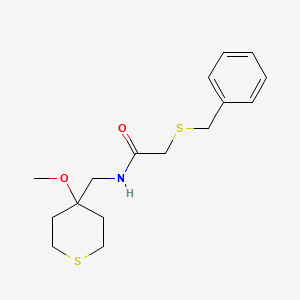![molecular formula C20H17F3N4O3 B2894834 3-(1-(2-(trifluoromethyl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2034520-23-3](/img/structure/B2894834.png)
3-(1-(2-(trifluoromethyl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a trifluoromethyl group, a benzoyl group, a piperidine ring, and a pyrido[2,3-d]pyrimidine-2,4-dione moiety .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the trifluoromethyl group, and the formation of the pyrido[2,3-d]pyrimidine-2,4-dione moiety. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and a heterocyclic ring system. The trifluoromethyl group is a strong electron-withdrawing group, which could have significant effects on the chemical properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and permeability .Scientific Research Applications
Anti-Cancer Activities
Derivatives of pyrimidin-2,4-diones, similar in structure to the queried compound, have shown significant anti-cancer activities against human tumor cell lines. The presence of piperidine/pyrrolidine, benzoyl group, and benzyl groups in these molecules enhances their anti-cancer potential. This suggests a possible application of the compound in cancer research and therapy (Singh & Paul, 2006).
Synthesis in Water
A catalyst-free synthesis of fused pyrido[2,3-d]pyrimidines in water demonstrates the compound's adaptability in eco-friendly and efficient chemical synthesis processes. This method offers a potential application in green chemistry and pharmaceutical manufacturing (Rahmati & Khalesi, 2012).
Efficient Synthesis Techniques
The compound has been involved in studies exploring efficient synthesis techniques. For instance, trifluoromethylated pyrido[2,3-d]pyrimidine derivatives have been synthesized via a straightforward process, suggesting the compound's utility in simplifying pharmaceutical production (Wang et al., 2017).
Receptor Antagonist Properties
Derivatives of pyrimidine-2,4-dione, structurally related to the queried compound, have been studied as potent P2X7 receptor antagonists. This implies its potential use in developing anti-inflammatory drugs (Park et al., 2015).
Antimicrobial and Antiviral Applications
Some derivatives of pyrimidine-2,4-diones have shown antimicrobial and antiviral activities. This suggests the potential use of these compounds in developing new antibiotics and antiviral drugs (Tang et al., 2011).
ADME Properties
Studies on the ADME (absorption, distribution, metabolism, excretion) properties of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones have been conducted. This research is crucial for understanding the pharmacokinetics of drugs derived from such compounds (Jatczak et al., 2014).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, where it forms essential hydrogen bonds with Leu83 . This interaction results in a significant alteration in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to the induction of apoptosis within cells, particularly in cancerous cells .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O3/c21-20(22,23)15-6-2-1-4-13(15)17(28)26-10-7-12(8-11-26)27-18(29)14-5-3-9-24-16(14)25-19(27)30/h1-6,9,12H,7-8,10-11H2,(H,24,25,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWGNNWBSHHBHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(NC2=O)N=CC=C3)C(=O)C4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-(trifluoromethyl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2894754.png)

![(2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2894756.png)
![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2894757.png)
![N-[(5,6-dichloropyridin-3-yl)sulfonyl]-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B2894759.png)
![2,2-Dimethyl-3-oxabicyclo[3.1.0]hexan-1-amine hydrochloride](/img/structure/B2894760.png)



![N-(4-((7-chloro-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)amino)phenyl)acetamide](/img/structure/B2894766.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(5-ethylthiophen-2-yl)sulfonylpiperidin-4-yl]pyridazin-3-one](/img/structure/B2894768.png)

